

# 3-(3-Methylpiperidin-1-yl)propan-1-amine

## literature review

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### Compound of Interest

Compound Name: 3-(3-Methylpiperidin-1-yl)propan-1-amine

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## Technical Guide: 3-(3-Methylpiperidin-1-yl)propan-1-amine

An In-depth Review for Drug Development Professionals

### Abstract

This technical guide provides a comprehensive review of **3-(3-Methylpiperidin-1-yl)propan-1-amine**, a diamine building block of increasing interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document consolidates available physicochemical data and outlines its primary potential application as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed, plausible synthetic protocols are presented based on established chemical principles for analogous structures. This guide serves as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

## Chemical Identity and Physicochemical Properties

**3-(3-Methylpiperidin-1-yl)propan-1-amine** is a saturated heterocyclic compound containing both a secondary and a primary amine. Its identity is well-established through various chemical databases.<sup>[1]</sup> The key properties are summarized below.

Table 1: Physicochemical Data for **3-(3-Methylpiperidin-1-yl)propan-1-amine**

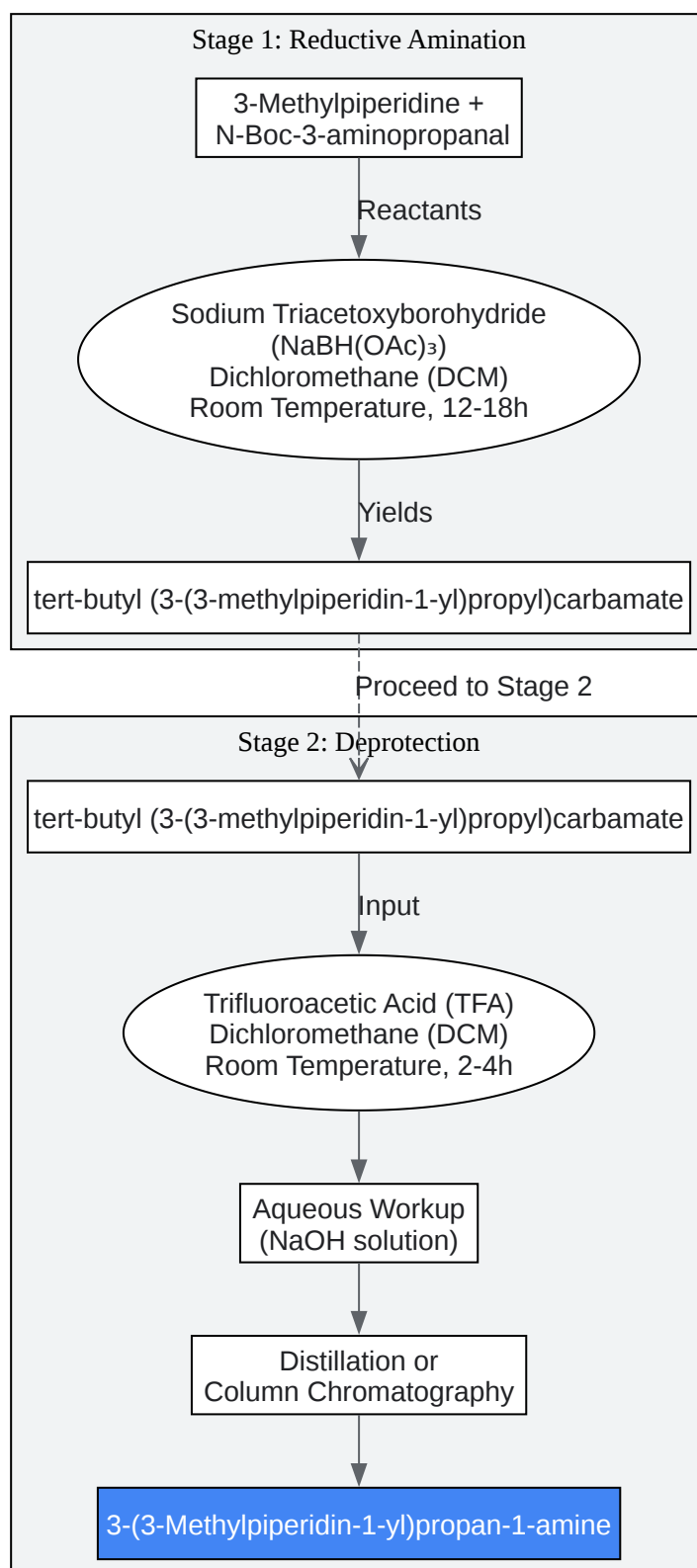
Property	Value	Source(s)
IUPAC Name	3-(3-methylpiperidin-1-yl)propan-1-amine	PubChem[1]
CAS Number	14156-91-3	MOLBASE[2]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	156.27 g/mol	PubChem[1]
Canonical SMILES	CC1CCCN(C1)CCCN	PubChem[1]
Melting Point	99-102 °C	ChemicalBook
Boiling Point	110-112 °C (at 27 Torr)	ChemicalBook
Predicted pKa	10.44 ± 0.10	ChemicalBook
Predicted Density	0.891 ± 0.06 g/cm <sup>3</sup>	ChemicalBook

## Plausible Synthetic Routes and Experimental Protocols

While specific published syntheses for **3-(3-Methylpiperidin-1-yl)propan-1-amine** are not readily available in peer-reviewed literature, its structure lends itself to common and reliable synthetic strategies. A highly plausible method is the reductive amination between 3-methylpiperidine and a suitable three-carbon aldehyde bearing a protected amine, followed by deprotection.

### Proposed Synthesis via Reductive Amination

This approach involves two main stages: the coupling of 3-methylpiperidine with a protected aminopropanal derivative and the subsequent removal of the protecting group to yield the final product.



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**Caption:** Proposed two-stage synthetic workflow for the target compound.

## Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on standard reductive amination methodologies.

### Stage 1: Synthesis of tert-butyl (3-(3-methylpiperidin-1-yl)propyl)carbamate

- To a stirred solution of 3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N<sub>2</sub> or Ar), add N-Boc-3-aminopropanal (1.05 eq).
- Stir the mixture at room temperature for 30 minutes to allow for imine formation.
- Add sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>, 1.5 eq) portion-wise over 20 minutes.  
Caution: The reaction may be mildly exothermic.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude protected amine. The product can be purified by flash chromatography if necessary.

### Stage 2: Synthesis of **3-(3-Methylpiperidin-1-yl)propan-1-amine** (Deprotection)

- Dissolve the crude tert-butyl (3-(3-methylpiperidin-1-yl)propyl)carbamate from Stage 1 in DCM (~0.5 M).
- Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

- Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
- Re-dissolve the residue in water and basify to a pH > 12 by the careful addition of a 2M sodium hydroxide (NaOH) solution.
- Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic extracts, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude final product.
- Purify the product by vacuum distillation or flash column chromatography to obtain **3-(3-Methylpiperidin-1-yl)propan-1-amine** as a pure substance.

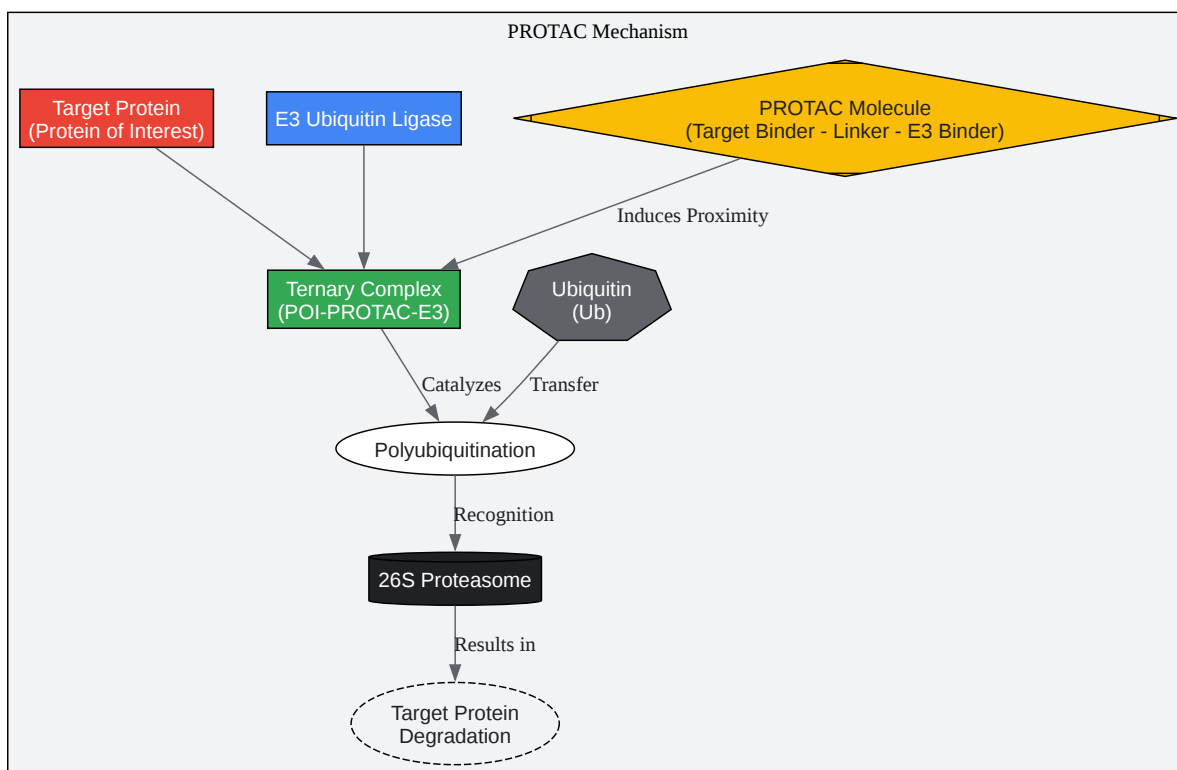
## Biological Context and Potential Applications

While no specific biological activity has been directly ascribed to **3-(3-Methylpiperidin-1-yl)propan-1-amine** in the public literature, its structure is highly indicative of its utility as a chemical tool in drug discovery, particularly as a linker for PROTACs. Structurally similar diamines are frequently employed for this purpose.

### Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

**3-(3-Methylpiperidin-1-yl)propan-1-amine** represents a versatile linker scaffold. The primary amine provides a reactive handle for conjugation to the E3 ligase ligand (often via amide bond formation), while the tertiary amine of the piperidine ring can be incorporated into the structure that ultimately connects to the target protein ligand. The length and flexibility of the propyl-piperidine structure are key determinants of the ternary complex stability between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient degradation.



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**Caption:** General signaling pathway for PROTAC-mediated protein degradation.

## Conclusion

**3-(3-Methylpiperidin-1-yl)propan-1-amine** is a valuable, albeit under-documented, chemical building block. The physicochemical data available provides a solid foundation for its use in synthesis. Based on extensive precedent with structurally related molecules, its most promising application lies in the construction of PROTAC linkers, a rapidly advancing field in therapeutic development. The synthetic workflows and protocols detailed in this guide, while based on established chemical principles rather than direct literature, provide a robust starting point for researchers aiming to incorporate this versatile scaffold into their drug discovery programs. Further investigation into its use in patent literature may reveal more specific applications and optimized synthetic methodologies.<sup>[1][3]</sup>

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## References

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